4-Chloro-2-methylthiopyrimidine

Catalog No.
S774255
CAS No.
49844-90-8
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylthiopyrimidine

CAS Number

49844-90-8

Product Name

4-Chloro-2-methylthiopyrimidine

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3

InChI Key

DFOHHQRGDOQMKG-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)Cl

Canonical SMILES

CSC1=NC=CC(=N1)Cl
  • Antimicrobial activity: Pyrimidine derivatives have been explored for their potential as antimicrobial agents []. Given the structural similarity, 4-Cl-2-MeSPy could be investigated for its potential to inhibit the growth of bacteria, fungi, or other microorganisms.
  • Anticancer activity: Some pyrimidine derivatives exhibit anticancer properties []. Further research is needed to determine if 4-Cl-2-MeSPy possesses any anticancer activity.
  • Synthetic intermediate: Pyrimidine derivatives are often used as building blocks in the synthesis of more complex molecules. 4-Cl-2-MeSPy could potentially serve as a starting material for the synthesis of other compounds with desired properties.

The origin of 4-chloro-2-methylthiopyrimidine is primarily through synthetic methods in research laboratories. Its significance lies in its potential applications as a scaffold for drug discovery. The presence of a chlorine and a methylthio group on the pyrimidine ring allows for chemical modifications, leading to diverse derivatives with potentially valuable biological activities [].


Molecular Structure Analysis

The key feature of 4-chloro-2-methylthiopyrimidine is the aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3. A chlorine atom is attached at position 4, and a methylthio group (CH3S) is linked at position 2. This specific substitution pattern might influence the molecule's reactivity and potential interactions with other molecules [].

Noteworthy aspects:

  • The aromatic nature of the pyrimidine ring creates a stable, planar structure.
  • The electron-withdrawing chlorine atom might decrease the electron density at position 4, affecting potential reactions at that site.
  • The methylthio group can act as a donor or acceptor of hydrogen bonds, potentially influencing interactions with other molecules.

Chemical Reactions Analysis

Synthesis:

Decomposition:

Other Relevant Reactions:

The presence of reactive groups like chlorine and the methylthio moiety suggests potential for further functionalization. Studies on related pyrimidine derivatives suggest possible reactions like nucleophilic substitutions at the chlorine atom or alkylation of the methylthio group. However, specific reactions involving 4-chloro-2-methylthiopyrimidine itself require further investigation [].


Physical And Chemical Properties Analysis

  • Melting point: -2 °C (literature) [].
  • Boiling point: 139-140 °C/36 mmHg (literature) [].
  • Density: 1.381 g/mL at 25 °C (literature) [].
  • Solubility: Data on solubility in various solvents is limited.
  • Stability: Information on stability under different conditions (light, temperature, etc.) is not available.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

49844-90-8

Wikipedia

4-Chloro-2-methylthiopyrimidine

Dates

Modify: 2023-08-15

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